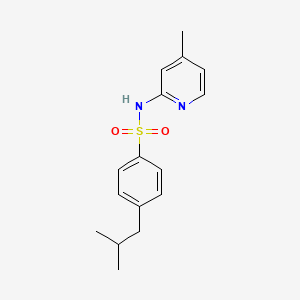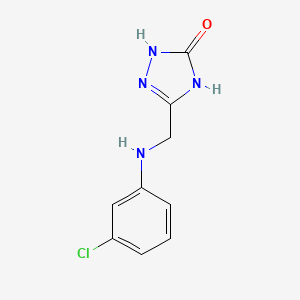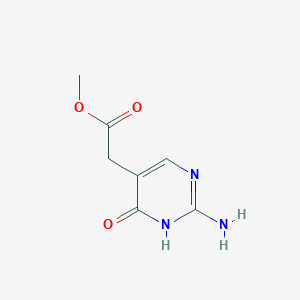
4-(2-methylpropyl)-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a benzene ring substituted with a sulfonamide group, a methylpyridine moiety, and a methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form the sulfonamide.
Alkylation: The methylpyridine and methylpropyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives.
Scientific Research Applications
4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the methylpyridine moiety may interact with receptors or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole.
Structural Analogues: Compounds with similar structural features, such as other substituted benzene sulfonamides.
Uniqueness
The uniqueness of 4-(2-METHYLPROPYL)-N-(4-METHYLPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(2-methylpropyl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)10-14-4-6-15(7-5-14)21(19,20)18-16-11-13(3)8-9-17-16/h4-9,11-12H,10H2,1-3H3,(H,17,18) |
InChI Key |
UWCJBZQBRUQJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11458301.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B11458302.png)
![4,4-dimethyl-13-(4-methylpiperazin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11458304.png)
![3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11458308.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-pyridyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11458312.png)
![N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(1H-imidazol-1-yl)propyl]guanidine](/img/structure/B11458316.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11458320.png)
![4-benzyl-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11458324.png)
![4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole](/img/structure/B11458330.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B11458334.png)
![ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11458342.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11458356.png)

